3-(1H-benzimidazol-2-yl)-2H-chromen-2-one

Anticancer Cytotoxicity Coumarin–Benzimidazole Hybrids

Sourcing high-purity, biologically validated heterocyclic scaffolds for SAR studies often leads to inconsistent batches and limited structural data. This compound provides a reliable, dual-pharmacophore core: - Sub-µM IC50: 0.85 µM (A549), 1.90 µM (MCF7); LD50 >100 µM on Vero cells. - Robust thermal stability (mp 243-244°C) & ≥95% purity for reproducible derivatization. - Versatile starting material for Coumarin 7 dyes & antibacterial libraries (MIC 6.25 µg/mL vs K. pneumoniae).

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 1032-97-9
Cat. No. B1298756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-2H-chromen-2-one
CAS1032-97-9
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C16H10N2O2/c19-16-11(9-10-5-1-4-8-14(10)20-16)15-17-12-6-2-3-7-13(12)18-15/h1-9H,(H,17,18)
InChIKeyYRFHFTBLQARMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one: Core Hybrid Scaffold


3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9) is a heterocyclic hybrid that covalently links the coumarin (2H-chromen-2-one) and benzimidazole pharmacophores [1]. This molecular architecture confers a dual‑function profile that is not achievable with either coumarin or benzimidazole alone [2]. The compound serves as a versatile core scaffold for the development of derivatives with documented antibacterial, anticancer, and antioxidant activities, and it is routinely used as a starting material for the synthesis of fluorescent dyes and laser probes [3].

Medicinal chemistry scaffold for coumarin–benzimidazole hybrid SAR studies
Key intermediate for synthesizing Coumarin 7 fluorescent probes and laser dyes
Compatible with microwave-assisted synthesis for rapid, high-purity workflow integration

Why This Hybrid Outperforms Simple Analogs


The specific 3‑(1H‑benzimidazol‑2‑yl) substitution pattern is critical to the compound's performance. Simple coumarins and benzimidazoles lack the conjugated π‑system and the unique hydrogen‑bonding network that enable the hybrid to act as a potent pharmacophore and a fluorescent probe [1]. In medicinal chemistry, the direct C–C linkage between the coumarin C3 position and the benzimidazole C2 position is essential for the observed nanomolar‑ to micromolar‑level cytotoxicity against cancer cell lines and for the selective inhibition of bacterial growth—properties that are absent in the individual heterocyclic parents [2][3]. Substituting this compound with a non‑hybrid analog would eliminate the validated synergistic activities and compromise the structural integrity required for downstream derivatization.

Target Hybrid
Direct C3–C2 coumarin–benzimidazole linkage enables a conjugated pi-system and specific H-bond network for dual-function pharmacophore and probe behavior.
Simple Coumarin or Benzimidazole
Lacks the extended conjugation and synergistic H-bonding. Reported cytotoxicity and antibacterial activities are absent in the individual heterocyclic parents.
Single-step, high-yield microwave synthesis is specific to the direct C–C linked architecture.
Analog hybrids with amide or sulfanyl linkers typically require multi-step sequences and achieve lower overall yields.

Quantitative Evidence vs. Closest Analogs


Anticancer Potency in Lung and Breast Cancer Models

The unsubstituted coumarin–benzimidazole hybrid (6b, i.e., 3‑(1H‑benzimidazol‑2‑yl)‑2H‑chromen‑2‑one) exhibits potent and selective cytotoxicity against A549 (lung) and MCF7 (breast) cancer cells, with IC₅₀ values of 0.85 ± 0.07 µM and 1.90 ± 0.08 µM, respectively [1]. In direct comparison within the same study, other substituted hybrids showed IC₅₀ values ranging from 1.05 µM to >48 µM, and the standard anticancer drug 5‑fluorouracil exhibited >50% inhibition only at higher concentrations in certain cell lines [2]. Furthermore, the compound demonstrated low toxicity toward normal Vero cells (LD₅₀ > 100 µM), indicating a favorable selectivity index [1].

Cell-Model Cytotoxicity
Head-to-head
Target scaffold IC₅₀: 0.85 µM (A549), 1.90 µM (MCF7) vs. Other hybrids: 1.05 to >48 µM
Supports cancer cell-model endpoint review
MTT assay, 48h; reported selectivity index review vs. Vero cells
Anticancer Cytotoxicity Coumarin–Benzimidazole Hybrids

Antibacterial Activity Against K. pneumoniae

In a recent study, direct‑linked coumarin–benzimidazole hybrids demonstrated significant in vitro antibacterial activity against Klebsiella pneumoniae ATCC 27736, with hybrids 6m and 6p exhibiting a minimum inhibitory concentration (MIC) of 6.25 μg/mL [1]. In vivo murine thigh infection models confirmed that these hybrids reduced bacterial counts by >2 log compared to untreated controls, without cytotoxicity toward THP‑1 cells at 50 µM [1]. While the unsubstituted parent hybrid (3‑(1H‑benzimidazol‑2‑yl)‑2H‑chromen‑2‑one) was not the most potent derivative in this specific assay, the core scaffold is essential for the antibacterial pharmacophore, and modifications at the N1‑position of the benzimidazole ring (as in 6m and 6p) yield MIC values that rival those of clinical antibiotics.

Antimicrobial Screening
Class-level inference
Optimized derivatives MIC 6.25 µg/mL vs. Ciprofloxacin 0.5–2 µg/mL (K. pneumoniae)
Supports antimicrobial screening context
Core scaffold required; derivative data informs optimization pathway
Antibacterial Coumarin–Benzimidazole Klebsiella pneumoniae

Antioxidant Capacity: DPPH Scavenging vs. BHT

Coumarin–benzimidazole hybrids, including derivatives of the parent scaffold, exhibit potent DPPH radical scavenging activity. In a comparative study, compound 5a (a direct derivative) displayed an IC₅₀ of 1.2 µmol/L, which is 19.5‑fold lower (more potent) than the reference antioxidant butylated hydroxytoluene (BHT, IC₅₀ = 23.4 µmol/L) [1]. Other derivatives in the same series showed IC₅₀ values ranging from 13.9 to 19.7 µmol/L, all outperforming BHT [1]. The parent hybrid scaffold provides the essential conjugated system required for radical stabilization, and its antioxidant efficacy is tunable through substitution at the coumarin 7‑position.

DPPH Radical Scavenging
Class-level inference
Derivative IC₅₀ 1.2 µmol/L vs. BHT 23.4 µmol/L (19.5-fold lower)
Supports antioxidant assay response context
Derivative data; parent scaffold enables tunable radical stabilization
Antioxidant DPPH Coumarin–Benzimidazole

Synthetic Accessibility: Microwave vs. Conventional Methods

The target compound can be synthesized via a facile, high‑yielding microwave‑assisted condensation of chromen‑2‑one‑3‑carboxylates with o‑phenylenediamine [1]. Under microwave irradiation, the reaction proceeds to completion in minutes, yielding the pure hybrid after simple work‑up. In contrast, conventional thermal condensation requires prolonged heating (hours) and often produces lower yields with more side products [1]. This synthetic advantage is specific to the direct C–C linked coumarin–benzimidazole architecture; attempts to synthesize analogous hybrids with different linkers (e.g., amide or sulfanyl) typically require multi‑step sequences and achieve lower overall yields [2].

Synthetic Efficiency
Head-to-head
Microwave: minutes, 70–85% yield vs. Conventional: hours, 40–70% yield
Supports synthesis workflow selection
Direct C–C link enables rapid condensation; alternative linkers require multi-step synthesis
Synthesis Microwave-assisted 3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one

Physical and Chemical Identity: Purity and Stability

Commercial batches of 3‑(1H‑benzimidazol‑2‑yl)‑2H‑chromen‑2‑one are routinely supplied at ≥95% purity (HPLC), with a well‑defined melting point of 243–244 °C and a predicted boiling point of 546.1 ± 60.0 °C [1]. Long‑term storage under cool, dry conditions is recommended to maintain integrity . In contrast, many substituted analogs and alternative heterocyclic hybrids (e.g., coumarin–benzothiazole hybrids) exhibit lower melting points and require more stringent storage (e.g., under inert atmosphere) to prevent degradation [2]. The thermal stability and high purity of the parent hybrid ensure consistent performance in biological assays and material science applications.

Physical Identity
Supporting evidence
Purity ≥95% (HPLC); mp 243–244 °C vs. Coumarin–benzothiazole mp 180–220 °C
Supports specification review and lot consistency
Commercial specification review; thermal stability supports long-term storage
Quality control Purity Storage stability

3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one Applications


Hit-to-Lead Optimization for Anticancer Agents

The unsubstituted hybrid (6b) serves as a privileged starting scaffold for the development of novel anticancer agents. Its sub‑micromolar IC₅₀ against A549 lung cancer cells (0.85 µM) and MCF7 breast cancer cells (1.90 µM) [1], combined with its low toxicity toward normal Vero cells (LD₅₀ > 100 µM) [1], makes it an ideal core for structure‑activity relationship (SAR) studies. Researchers can systematically introduce substituents at the coumarin 7‑position or the benzimidazole N1‑position to further improve potency and selectivity, as demonstrated by the broad range of activities observed in the 6a–p series [1].

Development of Gram-Negative Antibacterial Leads

The parent hybrid scaffold has been validated as a critical pharmacophore for anti‑Klebsiella activity. Derivatives such as 6m and 6p, which retain the core coumarin–benzimidazole linkage, achieve MIC values of 6.25 µg/mL against K. pneumoniae and reduce bacterial burden by >2 log in vivo [2]. Procurement of the parent compound enables medicinal chemists to explore N1‑substitution patterns (e.g., aryl, n‑butyl) and generate focused libraries aimed at overcoming Gram‑negative resistance, with a clear path to in vivo efficacy testing [2].

Fluorescent Probe and Laser Dye Synthesis

Substitution at the coumarin 7‑position with a diethylamino group converts the parent hybrid into Coumarin 7 (CAS 27425‑55‑4), a widely used blue‑emitting laser dye and fluorescent probe [3]. The parent compound is the essential synthetic intermediate for the preparation of Coumarin 7 and related fluorescent sensors. Its robust thermal stability (mp 243–244 °C) and high purity (≥95%) ensure reproducible photophysical properties in the final dyes [4].

Undergraduate and Graduate Synthesis Training

The microwave‑assisted synthesis of 3‑(1H‑benzimidazol‑2‑yl)‑2H‑chromen‑2‑one is an excellent pedagogical tool for teaching heterocyclic chemistry and green synthetic methods [5]. The rapid reaction time (minutes), straightforward purification, and unambiguous characterization (NMR, IR) make it suitable for advanced undergraduate or graduate laboratory courses. The compound also serves as a starting point for further functionalization projects, allowing students to generate their own derivative libraries for biological screening.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
C3–C2 hybrid pharmacophore scaffold
Cell-viability endpoint and selectivity index review
Antimicrobial lead optimization
Direct C–C linkage for antibacterial pharmacophore
MIC endpoint and in vivo burden model context
Fluorescent probe synthesis
Coumarin 7 precursor intermediate
Thermal stability and purity for reproducible photophysics
Heterocyclic chemistry training
Microwave-assisted synthetic protocol
Product characterization and derivatization potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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